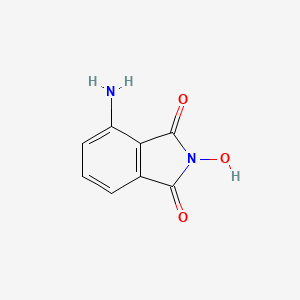
3-amino-N-hydroxyphthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-N-hydroxyphthalimide is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
3-Amino-N-hydroxyphthalimide serves as an effective organocatalyst, particularly in free radical processes. The compound can facilitate various organic transformations, including:
- Radical Chain Reactions : The phthalimido-N-oxyl (PINO) radical formed from N-hydroxyphthalimide is an efficient abstraction species for radical chain reactions. These reactions are crucial for constructing complex organic molecules, including biologically active compounds .
- Oxidation Reactions : It has been utilized in oxidation processes, converting various substrates into valuable products. For instance, NHPI-mediated oxidation of sulfonamides to N-sulfonylimines demonstrates its versatility in synthetic applications .
Table 1: Key Catalytic Reactions Involving this compound
| Reaction Type | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Radical Chain Reaction | Alkenes | Complex Organic Molecules | |
| Oxidation | Sulfonamides | N-Sulfonylimines | |
| C–O Coupling | Unactivated Alkanes | Alkoxyamines |
Organic Synthesis
In organic synthesis, this compound has been employed for the development of various synthetic methodologies:
- Synthesis of Heterocycles : It is used in the synthesis of spirooxindoles and other heterocyclic compounds that exhibit significant pharmacological activities. These derivatives are essential for drug development .
- Photoredox Catalysis : The compound plays a role in photoredox-catalyzed asymmetric methods, which have been shown to yield high diastereoselectivity and enantiomeric purity in the synthesis of β-thiolated amino acids .
Table 2: Synthetic Applications of this compound
| Application Type | Target Compound | Methodology | Reference |
|---|---|---|---|
| Heterocycle Synthesis | Spirooxindoles | Alkynylation | |
| Asymmetric Synthesis | β-Thiolated Amino Acids | Photoredox Catalysis |
Medicinal Chemistry
The medicinal applications of this compound are significant due to its biological activity:
- Anticancer Activity : Compounds derived from this compound have shown promising anticancer properties against various cancer cell lines. For instance, derivatives have demonstrated substantial growth inhibition against SNB-19 and OVCAR-8 cell lines .
- Antibacterial Properties : The compound's derivatives are also being explored for their antibacterial activities, particularly as precursors for cephalosporins and other antibiotics .
Table 3: Biological Activities of Derivatives
| Activity Type | Cell Line/Pathogen | Activity Level | Reference |
|---|---|---|---|
| Anticancer | SNB-19, OVCAR-8 | High Growth Inhibition | |
| Antibacterial | Various Bacterial Strains | Moderate to High Activity |
Case Studies
-
Photoredox-Catalyzed Synthesis :
A study demonstrated the use of this compound in a photoredox-catalyzed reaction leading to β-thiolated amino acids with high yields and selectivity. This method highlights the compound's effectiveness in asymmetric synthesis and its potential for producing valuable pharmaceutical intermediates . -
Anticancer Research :
Research on a series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines indicated that derivatives of this compound exhibited significant anticancer activity against multiple cell lines, underscoring its therapeutic potential in oncology .
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
4-amino-2-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H6N2O3/c9-5-3-1-2-4-6(5)8(12)10(13)7(4)11/h1-3,13H,9H2 |
InChI Key |
OCAPVBPLEUDUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















